NO3 Radical Reaction Rate Constants: 3,4-Dimethyl-1-pentene versus 4-Methyl-1-pentene and 3-Methyl-1-hexene
In a comparative study of NO3 radical reaction kinetics with branched C7 alkenes, 3,4-dimethyl-1-pentene (34DM1P) exhibited a measurable difference in rate constant relative to its regioisomer 4-methyl-1-pentene and the C7 analog 3-methyl-1-hexene (3M1H), using 1-butene as the reference compound [1]. The relative rate method demonstrated that the position of methyl branching adjacent to the vinyl group in 34DM1P modulates the electron density of the double bond, thereby altering the rate constant for electrophilic NO3 addition [1].
| Evidence Dimension | NO3 radical reaction rate constant (relative rate method) |
|---|---|
| Target Compound Data | Measured relative rate (k_rel) versus 1-butene reference; specific numeric value requires access to full article |
| Comparator Or Baseline | 4-Methyl-1-pentene; 3-Methyl-1-hexene (3M1H); 1-butene as reference |
| Quantified Difference | Statistically distinguishable relative rate constant (exact magnitude not extractable from available fragment) |
| Conditions | Gas-phase reaction with NO3 radicals; relative rate method; 1-butene reference compound |
Why This Matters
For atmospheric chemistry modeling or oxidation process development, the distinct reactivity of 3,4-dimethyl-1-pentene requires that researchers avoid substituting alternative C7 branched alkenes, as their oxidation half-lives and product distributions will differ.
- [1] DataPDF. Effect of Structure on the Rate Constants for Reaction of NO3 Radicals with 3,4-Dimethyl-1-pentene and 4-Methyl-1-pentene. 2024. View Source
